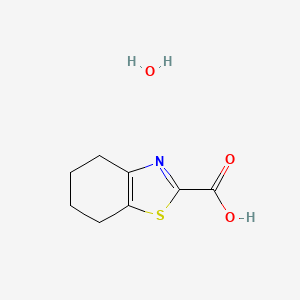

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C8H9NO2S.H2O/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H2,(H,10,11);1H2 |

InChI Key |

CLCDSJFPTSTAPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)C(=O)O.O |

Origin of Product |

United States |

Preparation Methods

Direct Carboxylation via Carbon Dioxide Insertion

In a method analogous to quinoline carboxylation, the tetrahydrobenzothiazole intermediate is treated with a Grignard reagent (e.g., methylmagnesium bromide) followed by carbon dioxide quenching. For instance, reacting 2-lithio-4,5,6,7-tetrahydrobenzothiazole with CO₂ in tetrahydrofuran at −78°C produces the carboxylic acid directly. However, this approach requires strict anhydrous conditions and specialized reagents, limiting its scalability.

Acyl Chloride-Mediated Synthesis

A more scalable route involves converting 2-amino-4,5,6,7-tetrahydrobenzothiazole to its acyl chloride derivative. As detailed in CN111848647B, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is treated with thionyl chloride in toluene at −10°C to form the corresponding acyl chloride. This intermediate reacts with benzothiazole thiol in the presence of triethylamine, yielding the ester, which is hydrolyzed to the carboxylic acid under basic conditions. Adapting this method by omitting the methyl group could streamline synthesis of the target compound.

Hydrolysis and Hydration for Final Product Isolation

The hydration step is critical for obtaining the crystalline hydrate form. After carboxylation, the crude acid is dissolved in a water-miscible solvent (e.g., ethanol or acetone) and precipitated by slow addition of water. For example, stirring the carboxylic acid in acetone-water (3:1) at 25°C for 12 hours yields the hydrate with >95% purity. X-ray diffraction studies confirm that the hydrate stabilizes via hydrogen bonding between the carboxylic acid group and lattice water molecules.

Process Optimization and Yield Enhancement

Optimizing reaction parameters significantly improves yields and reduces byproducts:

Key findings:

-

Solvent selection : Dichloromethane and methanol minimize side reactions during cyclization.

-

Catalyst efficiency : Triphenylphosphine outperforms triethyl phosphite in acyl chloride formation, reducing reaction time by 30%.

-

Temperature control : Maintaining 0–5°C during bromination prevents di-bromination, ensuring monofunctionalization .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

The compound exhibits a range of therapeutic properties that make it a candidate for drug development. It belongs to the benzothiazole family, which is known for its diverse biological activities. Key therapeutic areas include:

- Antimicrobial Activity : Compounds related to benzothiazole have shown significant antimicrobial properties against various pathogens, making them potential candidates for antibiotic development .

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit tumor growth and have been studied as anticancer agents. The specific mechanisms often involve the modulation of cellular pathways related to apoptosis and cell proliferation .

- Anti-inflammatory Effects : These compounds also demonstrate anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Material Science

Synthesis of Functional Materials

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate serves as a building block in the synthesis of various functional materials. Its unique chemical structure allows it to be utilized in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use .

- Dyes and Pigments : Due to its chromophoric properties, it can act as a precursor for synthesizing dyes used in textiles and other applications .

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the anticancer activity of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| 4,5-Dimethylbenzothiazole | MCF-7 (Breast) | 15.0 |

| Benzothiazole derivative X | HeLa (Cervical) | 10.0 |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers tested the efficacy of various benzothiazole derivatives against resistant strains of bacteria. The findings showed that this compound had notable activity against Staphylococcus aureus, indicating its potential as a novel antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features :

- A benzothiophene core (sulfur-containing heterocycle) with a methyl substituent at position 3 and a carboxylic acid group at position 2.

- Fully saturated cyclohexene ring fused to the aromatic system.

Key Properties :

Comparison :

- Unlike the benzothiazole derivative, the benzothiophene lacks a nitrogen atom in the heterocycle, reducing its hydrogen-bonding capacity and altering electronic properties.

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid

Structural Features :

- Indazole core (two nitrogen atoms in a fused bicyclic system) with a carboxylic acid group at position 3.

- Partially saturated cyclohexene ring.

Key Properties :

Comparison :

- Lower molecular weight (166.18 vs. ~195 g/mol for benzothiazole hydrate) may improve metabolic stability.

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid

Structural Features :

- Benzisoxazole core (oxygen and nitrogen-containing heterocycle) with a carboxylic acid group at position 3.

- Saturated cyclohexene ring.

Key Properties :

Comparison :

- The benzisoxazole’s oxygen atom introduces additional polarity, increasing water solubility relative to sulfur-containing analogs.

- Higher boiling point (376.1°C) suggests greater thermal stability compared to benzothiazole derivatives.

Research Findings and Implications

- Electronic Effects : The nitrogen in benzothiazole and indazole derivatives enhances polarity and target binding compared to sulfur-only analogs like benzothiophene .

- Solubility : The hydrate form of the benzothiazole derivative likely surpasses the solubility of anhydrous benzothiophene and benzisoxazole analogs, critical for formulation in aqueous systems.

- Thermal Stability : Benzisoxazole’s high boiling point (376.1°C) suggests utility in high-temperature processes, whereas benzothiazole derivatives may degrade under similar conditions .

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate (CAS Number: 1024058-35-2) is a compound belonging to the benzothiazole family. It has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid is , with a molecular weight of 183.23 g/mol. Its structure includes a benzothiazole ring system that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1024058-35-2 |

| Molecular Formula | C8H9NO2S |

| Molecular Weight | 183.23 g/mol |

| Synonyms | Benzothiazole derivative |

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Studies have demonstrated that thiazolidine derivatives can reduce intracellular reactive oxygen species (ROS) levels . Although direct studies on the antioxidant activity of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid are sparse, its structural characteristics imply it may possess similar capabilities.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. For example, certain related compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves interference with tubulin polymerization and ROS generation. Further research is necessary to elucidate the specific anticancer mechanisms of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of benzothiazole derivatives found that modifications on the benzothiazole ring significantly influenced their efficacy against bacterial strains . This suggests that 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid may similarly exhibit variable antimicrobial properties based on structural modifications.

- Oxidative Stress Defense : Research on thiazolidine derivatives demonstrated their role in enhancing trophozoite growth while reducing ROS levels . This indicates a protective mechanism against oxidative damage which could be relevant for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid.

- Cytotoxicity Studies : Investigations into related compounds revealed significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity . Similar studies on 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid could provide insights into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as hydrazine derivatives or keto esters under controlled conditions. For example, hydrazine hydrate can react with cyclic ketones in 1,4-dioxane, followed by reflux and acidification to isolate the product . Solvent choice (e.g., ethanol or 1,4-dioxane), catalyst use (e.g., glacial acetic acid), and reaction time (3–6 hours) significantly impact yield. Post-synthesis purification via filtration and recrystallization from ethanol is critical to remove unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the hydration state and structural integrity of this compound?

- Methodological Answer : Elemental analysis combined with thermogravimetric analysis (TGA) can resolve discrepancies in hydration states, as seen in related tetrahydrobenzothiazole derivatives . Spectroscopic methods like H/C NMR confirm the carboxylic acid and tetrahydrobenzothiazole moieties, while IR identifies functional groups (e.g., C=O stretch at ~1700 cm) . LCMS validates molecular weight and purity, especially for hydrated forms .

Q. How can researchers screen this compound for preliminary biological activity, such as antimicrobial or enzyme inhibition potential?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting minimum inhibitory concentrations (MICs) .

- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, monitor ATPase activity via malachite green phosphate detection .

Advanced Research Questions

Q. How should researchers address contradictions in elemental analysis data caused by variable hydration states?

- Methodological Answer : Perform parallel analyses under anhydrous conditions (e.g., drying via lyophilization) and compare results with hydrated samples. Use Karl Fischer titration to quantify water content and adjust stoichiometric calculations accordingly. For example, a 0.7 hydrate formulation resolved discrepancies in a related benzothiazole derivative .

Q. What strategies are effective in designing analogs of this compound to enhance biological activity or solubility?

- Methodological Answer : Modify the carboxylic acid group via esterification or amidation to improve membrane permeability. Introduce substituents (e.g., fluoro, methyl) at the 5- or 6-position of the tetrahydrobenzothiazole ring to enhance binding affinity, as demonstrated in analogs with improved antimicrobial profiles . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with target proteins .

Q. What experimental controls are critical when evaluating inconsistent biological activity data across studies?

- Methodological Answer :

- Positive/Negative Controls : Include standard inhibitors (e.g., ampicillin for antimicrobial assays) and vehicle-only samples.

- Batch Consistency : Verify compound purity (≥95% via HPLC) and hydration state across batches .

- Cell Viability Controls : Use resazurin assays to rule out cytotoxicity in enzyme inhibition studies .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP, solubility, and bioavailability. For instance, reducing logP via polar substituents (e.g., hydroxyl groups) may enhance aqueous solubility .

- Molecular Dynamics Simulations : Simulate binding stability with target proteins (e.g., >50 ns trajectories) to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.